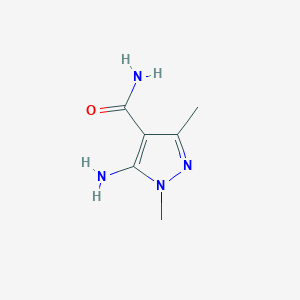

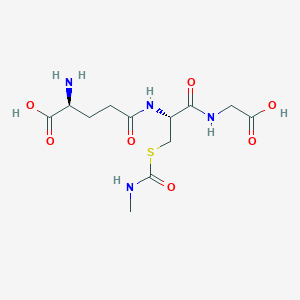

5-amino-1,3-diméthyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its derivatives involves several key steps. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, showcasing the compound's versatility as an intermediate for further chemical modifications (Bobko et al., 2012). Additionally, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, demonstrating the compound's reactivity and potential for generating complex molecular architectures (Hafez et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives has been elucidated through various spectroscopic and analytical techniques. For instance, the crystal structure of a related pyrazolo[1,5-a]pyrimidine derivative was determined, providing insight into the molecular configuration and interactions that contribute to its biological activity (Liu et al., 2016).

Applications De Recherche Scientifique

Médecine

Les pyrazoles, y compris le 5-amino-1,3-diméthyl-1H-pyrazole-4-carboxamide, occupent une place privilégiée en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, y compris la médecine . Ils possèdent des activités biologiques diverses, couvrant des rôles tels que les agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .

Agriculture

Les pyrazoles sont également utilisés dans le secteur agricole . Ils se retrouvent dans une variété de produits agrochimiques en raison de leurs propriétés prometteuses .

Synthèse de dérivés

Les 5-aminopyrazoles, y compris le this compound, peuvent être transformés en dérivés carboxamide . Ces dérivés ont été évalués contre diverses souches fongiques et en tant que composés inhibiteurs de la succinate déshydrogénase .

Matériaux fluorescents

Il a été constaté que les dérivés du pyrazole présentaient des propriétés fluorescentes . Cela les rend utiles dans le développement de nouveaux matériaux pour les dispositifs optoélectroniques .

Catalyseurs en synthèse organique

Les pyrazoles ont été utilisés comme catalyseurs en synthèse organique . Ils ont été impliqués dans diverses méthodologies écologiques, y compris les systèmes catalytiques hétérogènes, les systèmes sans ligand, les réactions assistées par ultrasons et micro-ondes

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide interacts with its targets by acting as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound binds irreversibly to FGFR1 , demonstrating nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The aberrant activation of FGFRs is a key pathway affected by 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide . This compound, as a pan-FGFR covalent inhibitor, can suppress the proliferation of cancer cells by inhibiting the activation of FGFRs .

Result of Action

The representative compound of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates the molecular and cellular effects of the compound’s action.

Analyse Biochimique

Biochemical Properties

It has been found to exhibit nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . This suggests that it may interact with these enzymes and proteins, potentially influencing their function and activity .

Cellular Effects

In cellular studies, 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to strongly suppress the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been found to irreversibly bind to FGFR1 . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it should be stored under inert gas (nitrogen or Argon) at 2–8 °C

Propriétés

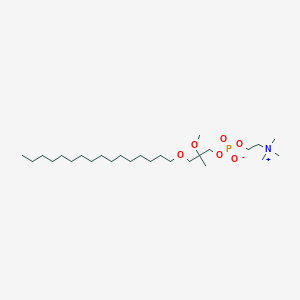

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXYHAGBWDDQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442982 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101080-17-5 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

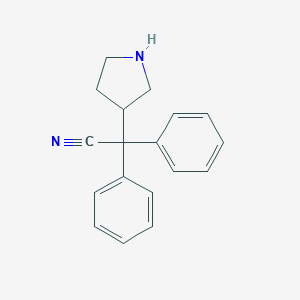

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)